1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

Organic Synthesis Pharmaceutical Intermediates Quality Control

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone (CAS 141184-48-7), a specialized aromatic ketone with a cyclopentyloxy and methoxy substitution pattern, is established as a versatile chemical intermediate. Its primary documented role is as a precursor to potent phosphodiesterase type 4 (PDE4) inhibitors, including the drug candidate filaminast (WAY-PDA-641) and related rolipram analogs , positioning it as a key building block in pharmaceutical research targeting inflammatory and respiratory diseases.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 141184-48-7
Cat. No. B139887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
CAS141184-48-7
Synonyms1-(3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL)ETHANONE
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2
InChIInChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
InChIKeyYPTGMHTXWIENQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone (CAS 141184-48-7) as a Critical PDE4 Inhibitor Intermediate and Research Building Block


1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone (CAS 141184-48-7), a specialized aromatic ketone with a cyclopentyloxy and methoxy substitution pattern, is established as a versatile chemical intermediate [1]. Its primary documented role is as a precursor to potent phosphodiesterase type 4 (PDE4) inhibitors, including the drug candidate filaminast (WAY-PDA-641) and related rolipram analogs [2], positioning it as a key building block in pharmaceutical research targeting inflammatory and respiratory diseases.

Procurement Risk: Why Generic PDE4 Intermediates Cannot Replace 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone


While other aryl alkyl ketones or substituted acetophenones might appear as plausible substitutes in PDE4 inhibitor synthesis, the specific 3-cyclopentyloxy-4-methoxy substitution pattern of this compound is essential for generating the requisite catechol ether pharmacophore found in potent, clinically-investigated PDE4 inhibitors like filaminast and rolipram [1]. Substituting with a different alkoxy group (e.g., methoxy, ethoxy) or altering the ring substitution pattern can drastically alter the potency, selectivity, and metabolic stability of the final drug molecule . Therefore, in research and development contexts, the precise chemical identity of this intermediate is non-negotiable for ensuring the reproducibility and intended biological activity of downstream products.

Quantitative Evidence Guide: Why Select 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone (CAS 141184-48-7) Over Its Analogs?


Purity Specification: Commercial Availability at ≥97-98% for Reproducible Downstream Chemistry

For an advanced intermediate used in multi-step syntheses, high initial purity is critical to avoid yield losses and complex purification. Commercial sources list 1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone with purities of 97% or higher, and up to 98% (NLT 98%) from some vendors . In contrast, closely related analogs, such as the corresponding aldehyde (3-cyclopentyloxy-4-methoxybenzaldehyde), are also commercially available but may not be offered at a uniformly high purity without specific inquiry, potentially introducing variability into the first step of a synthesis [1].

Organic Synthesis Pharmaceutical Intermediates Quality Control

Potency of Downstream PDE4 Inhibitor: Filaminast (WAY-PDA-641) Demonstrates Sub-Micromolar IC50 with Defined Selectivity

The primary value of the target ketone is as a precursor to the PDE4 inhibitor filaminast (WAY-PDA-641). Filaminast, synthesized directly from 1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone via oxime formation, is a potent inhibitor with an IC50 of 0.42 μM against canine trachealis PDE-IV [1]. This potency is accompanied by a 36-fold selectivity over PDE-III (IC50 15 μM), establishing a clear therapeutic window over other PDE isozymes . This provides a well-defined benchmark for new chemical entities derived from the same building block.

PDE4 Inhibition Asthma Bronchodilation SAR

Metabolic Stability Optimization: The Ketone Intermediate Enables Generation of Improved PDE4 Inhibitors

The 3-cyclopentyloxy-4-methoxyphenyl scaffold, while potent, has been associated with the formation of reactive metabolites that can lead to covalent binding to microsomal proteins, a potential liability for drug development . Access to the ketone intermediate allows medicinal chemists to explore strategic modifications (e.g., replacing methoxy with difluoromethoxy or cyclopentyloxy with cyclobutyloxy) directly on the core, a process that has been shown to significantly reduce or eliminate this liability while maintaining PDE4 inhibitory potency and selectivity .

Medicinal Chemistry Drug Metabolism PDE4 Inhibitors Lead Optimization

Validated Application Scenarios for 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone (CAS 141184-48-7) in Scientific R&D


Synthesis of Filaminast (WAY-PDA-641) and Related PDE4 Inhibitors

This is the most direct and well-documented application. The ketone is used as the immediate precursor for the synthesis of filaminast, a PDE4 inhibitor that reached Phase 2 clinical trials for COPD [1]. This application is supported by the quantitative potency data for filaminast, which shows a 0.42 μM IC50 and 36-fold selectivity over PDE-III .

Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies on PDE4 Inhibitors

The ketone serves as a core scaffold for synthesizing a library of rolipram-related PDE4 inhibitors [1]. This is supported by evidence that modifications to the catechol ether portion of the molecule, which can be accessed through this intermediate, can significantly impact metabolic stability and reactive metabolite formation . Researchers can procure this building block to explore how changes in the 3- and 4-substituents on the phenyl ring affect PDE4 potency, selectivity, and ADME properties.

Preparation of Advanced Intermediates for Complex Heterocyclic PDE4 Inhibitors

The ketone is a versatile starting material for generating more complex intermediates, such as isoxazolines and pyrrolidines, which are found in newer-generation PDE4 inhibitors [1]. Its defined purity profile (≥97%) ensures consistent performance in these multi-step syntheses, minimizing the risk of side reactions from impurities that could compromise the yield or purity of the final, structurally complex heterocyclic targets .

Quote Request

Request a Quote for 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.